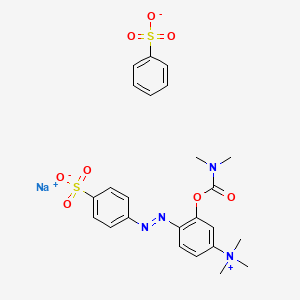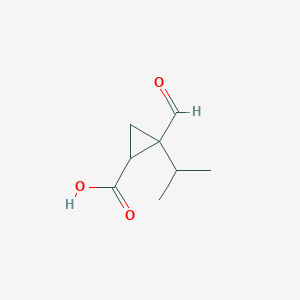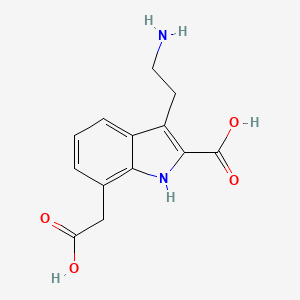
Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- typically involves the use of indole-3-acetamide as a starting material . The synthetic route may include steps such as the formation of diazonium salts, coupling reactions with aldehydes or phenols, and cyclization reactions to form various derivatives . Reaction conditions often involve the use of solvents like DMSO and reagents such as acetyl acetone, thioisocyanate, and hydrazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in plant growth regulation and as a precursor to plant hormones.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- involves its interaction with various molecular targets and pathways. In biological systems, it may act as a precursor to plant hormones, influencing growth and development. In medicinal applications, it may exert its effects through interactions with cellular receptors and enzymes, leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in growth regulation.
Indole-3-acetamide: A precursor in the biosynthesis of indole-3-acetic acid.
Indole-3-butyric acid: Another plant growth regulator with similar properties.
Uniqueness
Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its combination of an indole ring with an aminoethyl and carboxy group makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
66859-93-6 |
|---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
3-(2-aminoethyl)-7-(carboxymethyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H14N2O4/c14-5-4-9-8-3-1-2-7(6-10(16)17)11(8)15-12(9)13(18)19/h1-3,15H,4-6,14H2,(H,16,17)(H,18,19) |
InChI Key |
LINUKBJZIVWBQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=C(N2)C(=O)O)CCN)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


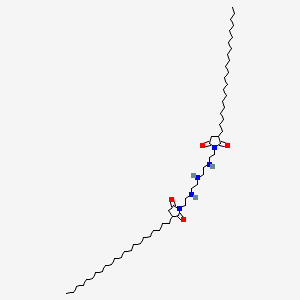
![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
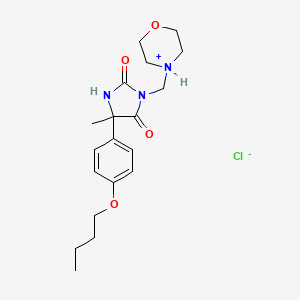
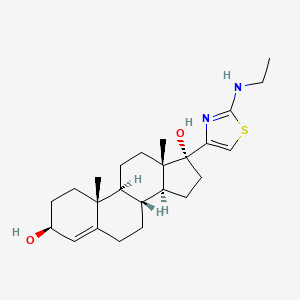
![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)
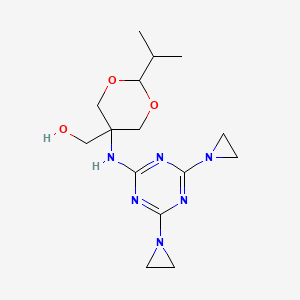

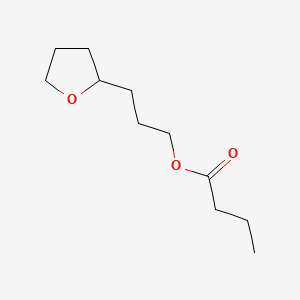
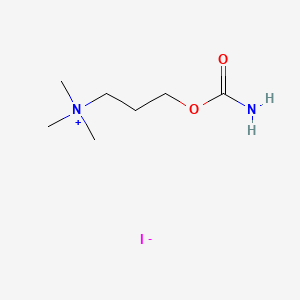
![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)
